
2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O2S and its molecular weight is 384.54. The purity is usually 95%.
BenchChem offers high-quality 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis Enhancements
Research has demonstrated that certain derivatives related to 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide can be synthesized efficiently under specific conditions. For instance, the use of nano magnetite (Fe3O4) as a catalyst in the synthesis of related compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives has shown high efficiency under ultrasound irradiation. This approach benefits from clean methodologies, easy workup procedures, and high yields, showcasing a potential area of research application for compounds similar to 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide (Mokhtary & Torabi, 2017).
Antiproliferative and Sigma Receptor Binding
Another research area explores the binding affinity and selectivity of derivatives towards sigma receptors. Methyl substitution on the piperidine ring of related compounds has been used to probe selective binding and activity at the sigma(1) receptor. Compounds with specific structural features have demonstrated potent sigma(1) ligand properties with significant selectivity and potential antiproliferative activity in tumor research and therapy, indicating the versatility of this chemical framework in developing new therapeutic agents (Berardi et al., 2005).
Experimental and Theoretical Studies
In a more focused study on compounds structurally related to 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide, experimental and theoretical analyses have been conducted to understand their properties better. The high antioxidant value of these compounds indicates potential biological activity. Theoretical data supporting experimental analyses, including structural, electronic, and molecular orbital properties, emphasize the compound's potential as biologically active drugs (Ulaş, 2020).
Anticonvulsant Activity
Derivatives have also been studied for their anticonvulsant properties. The synthesis and pharmacological evaluation of naphthalen-2-yl acetate and related derivatives have shown potential as anticonvulsant agents. This highlights another crucial area where compounds like 2-(naphthalen-2-yloxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide could find application, especially in the development of new treatments for neurological disorders (Ghareb et al., 2017).
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-22(15-26-21-6-5-18-3-1-2-4-19(18)13-21)23-14-17-7-10-24(11-8-17)20-9-12-27-16-20/h1-6,13,17,20H,7-12,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNLIOLRLHTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2675873.png)
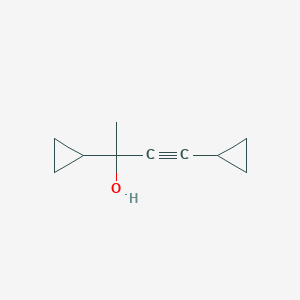
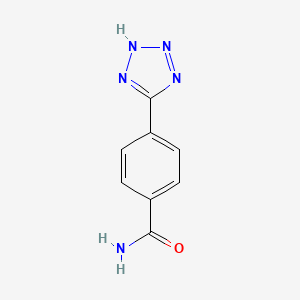
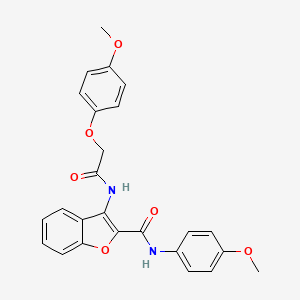

![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)
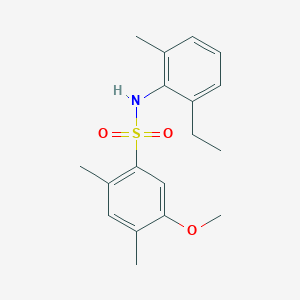
![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)
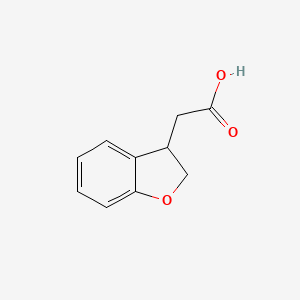
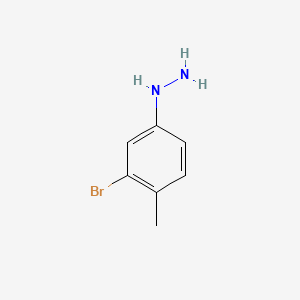
![5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675893.png)
![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2675894.png)
![N-(2-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2675895.png)